

Comprehensive Application Notes and Protocols for Avanbulin (BAL27862)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avanbulin

CAS No.: 798577-91-0

Cat. No.: S548169

Get Quote

Introduction and Mechanism of Action

Avanbulin (also known as **BAL27862**) is a potent, small-molecule microtubule-targeting agent (MTA) that inhibits tubulin assembly by binding to the **colchicine site** on β -tubulin [1] [2] [3]. Its primary mechanism of action involves the **destabilization of the microtubule network**, which leads to the disruption of mitotic spindle formation during cell division. This disruption causes cell cycle arrest at the **G2/M phase** and subsequently induces **apoptosis** (programmed cell death) in cancer cells [4] [3]. Unlike some other MTAs, **Avanbulin** has demonstrated preclinical activity in cancer models resistant to drugs that bind to the taxane or vinca alkaloid sites on tubulin, and it is not a substrate for the multidrug resistance pump MDR1, making it a promising candidate for overcoming certain types of therapy resistance [3].

Its prodrug, **lisavanbulin (BAL101553)**, was developed to improve aqueous solubility for clinical administration and has shown early signs of clinical activity in patients with advanced solid tumors and recurrent glioblastoma [3]. Emerging evidence suggests that the anti-tumor activity of **Avanbulin** may be enhanced in tumors with strong expression of the microtubule-associated protein **end-binding protein 1 (EB1)** [3].

Quantitative Activity Profile of Avanbulin

The table below summarizes the key biochemical and cellular potency data for **Avanbulin**, providing a quick reference for its activity profile.

Table 1: Summary of Avanbulin's Biochemical and Cellular Activity Data

Parameter	Value	Experimental Context	Citation
Tubulin Assembly IC ₅₀	1.4 μM	Inhibition of tubulin assembly at 37°C	[1] [2]
Tubulin Binding K _d (apparent)	244 nM	Binding to the colchicine site on tubulin	[1] [2]
Cytotoxicity IC ₅₀ (Median)	13.8 nM	Growth inhibition across 23 tumor cell lines (96-hour exposure)	[2]
Cytotoxicity IC ₅₀ (DLBCL)	~10 nM	Anti-proliferative activity in Diffuse Large B-Cell Lymphoma cell lines (72-hour exposure)	[3]

Detailed Experimental Protocols

This section outlines standard methodologies used to generate the key data points for **Avanbulin**, allowing for experimental replication and application in related research.

Protocol: Tubulin Polymerization Assay

This biochemical assay measures the direct effect of **Avanbulin** on the kinetics of tubulin assembly *in vitro* [1] [2] [4].

- **Principle:** Purified tubulin is induced to polymerize under controlled conditions. Inhibitors of polymerization, like **Avanbulin**, will decrease the rate and extent of polymer formation, which is typically measured by an increase in light scattering or turbidity.
- **Materials:**
 - Purified tubulin (e.g., from bovine brain)
 - GTP (Guanosine-5'-triphosphate)

- Assembly buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
- **Avanbulin** stock solution in DMSO
- DMSO (vehicle control)
- UV-Visible spectrophotometer with temperature-controlled cuvette holder

- **Procedure:**
 - Prepare a working solution of tubulin (e.g., 3 mg/mL) in ice-cold assembly buffer containing 1 mM GTP.
 - Add the test compound (**Avanbulin**), vehicle control (DMSO), or a reference inhibitor to the cuvette. The final concentration of DMSO should be consistent across all samples (typically $\leq 1\%$).
 - Pre-incubate the mixture for 5-10 minutes on ice.
 - Initiate the polymerization reaction by rapidly transferring the cuvette to a spectrophotometer pre-warmed to 37°C.
 - Immediately start monitoring the **absorbance or optical density at 350 nm (OD₃₅₀)** every 30-60 seconds for 30-40 minutes.
 - Plot the OD₃₅₀ against time to generate polymerization curves.
- **Data Analysis:** The **IC₅₀ value (1.4 μM)** is the concentration of **Avanbulin** that reduces the maximum rate or extent of tubulin polymerization by 50% compared to the vehicle control.

Protocol: Cell Viability and Cytotoxicity Assay (MTT)

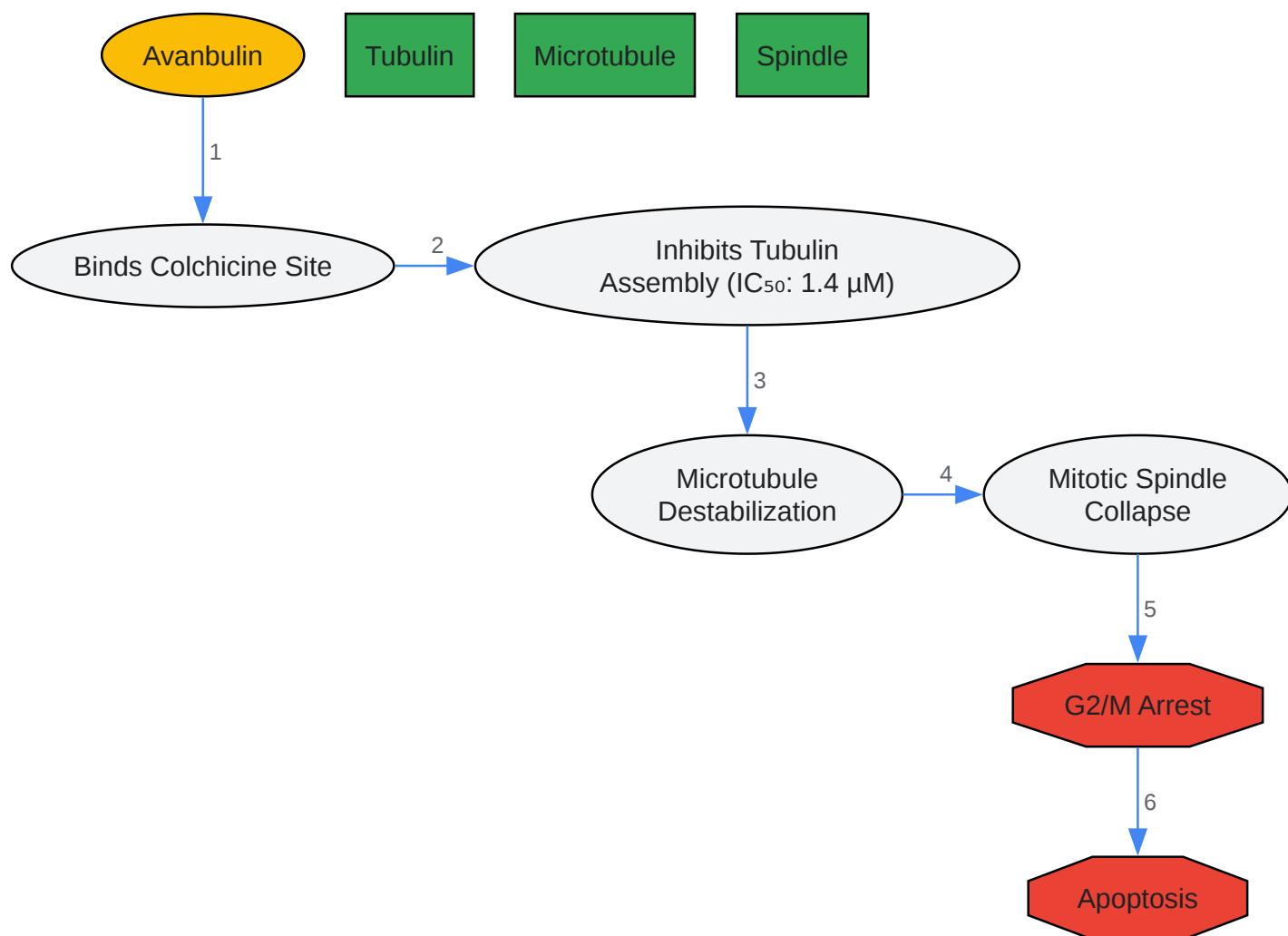
This cellular assay determines the anti-proliferative and cytotoxic effects of **Avanbulin** on cancer cell lines [2] [3].

- **Principle:** Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- **Materials:**
 - Cancer cell lines (e.g., DLBCL, breast, lung cancer lines)
 - Cell culture medium and reagents
 - 96-well cell culture plates
 - **Avanbulin** stock solution in DMSO
 - MTT reagent
 - Solubilization solution (e.g., SDS lysis buffer or DMSO)
 - Microplate reader
- **Procedure:**
 - Seed cells in 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells per well in 100 μL medium) and allow them to adhere overnight.

- Treat cells with a concentration gradient of **Avanbulin** (e.g., from 0.1 nM to 1.0 μ M). Include a vehicle control (DMSO) and a blank control (medium only).
- Incubate the plates for the desired duration (e.g., **72 or 96 hours**).
- Add MTT reagent (e.g., 10 μ L of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add the solubilization solution to dissolve the formed formazan crystals.
- Measure the **absorbance at 570 nm** with a reference wavelength of 650 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The **IC₅₀ value** is the concentration of **Avanbulin** that reduces cell viability by 50%.

Protocol: Analysis of Apoptosis by Annexin V Staining

This protocol assesses the induction of apoptosis, a key phenotypic outcome of **Avanbulin** treatment [3].

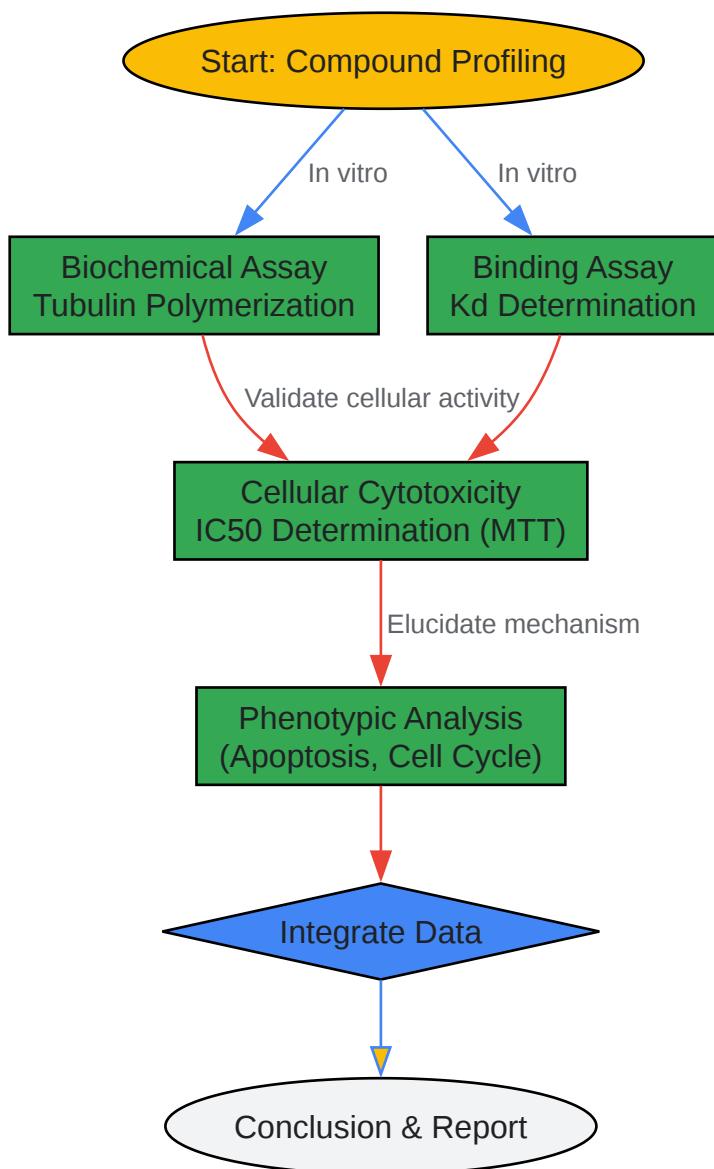

- **Principle:** In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.
- **Materials:**
 - Cells treated with **Avanbulin** and controls
 - Annexin V binding buffer
 - Fluorescently labeled Annexin V (e.g., Annexin V Green)
 - Propidium Iodide (PI) or other viability dye
 - Live-cell imaging system (e.g., Incucyte) or flow cytometer
- **Procedure:**
 - Seed cells in a 96-well plate pre-coated with poly-L-ornithine to enhance adherence.
 - Treat cells with **Avanbulin** at various concentrations (e.g., 5, 10, 20, 40 nM) or DMSO.
 - Add the Annexin V reagent directly to the culture medium.
 - Place the plate in a live-cell analysis system and monitor **every 4 hours for 72 hours**.
 - The system automatically counts the total number of cells and the number of Annexin V-positive (apoptotic) cells in each image over time.
- **Data Analysis:** Normalize the count of Annexin V-positive cells and total cell count to the starting time point (T=0). Plot the normalized counts over time to visualize the kinetics of apoptosis induction and cell growth inhibition.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of **Avanbulin**'s mechanism and its assessment in research, the following diagrams were created using the Graphviz DOT language.

Mechanism of Action Pathway

The diagram below illustrates the sequence of molecular and cellular events triggered by **Avanbulin**.



Click to download full resolution via product page

Avanbulin's pathway from tubulin binding to apoptosis.

Experimental Workflow for Profiling

This flowchart outlines a typical integrated workflow for profiling **Avanbulin**'s activity from biochemistry to cell biology.

Click to download full resolution via product page

*Key steps for profiling **Avanbulin**'s effects.*

Key Research Applications and Findings

- **Overcoming Drug Resistance:** **Avanbulin** retains activity in cancer cell lines resistant to taxanes (which bind the taxoid site) and vinca alkaloids (which bind the vinca site), as well as in models overexpressing the MDR1 efflux pump [3]. This makes it a valuable tool for studying and targeting resistant cancers.
- **Biomarker Exploration:** Research indicates that high expression of the microtubule-associated protein **EB1** may correlate with increased sensitivity to **Avanbulin** and its prodrug, **lisavanbulin** [3]. This suggests a potential for patient stratification in clinical settings.
- **Broad Anticancer Activity:** **Avanbulin** demonstrates potent cytotoxic activity (with IC_{50} values in the nanomolar range) across a diverse panel of cancer types, including diffuse large B-cell lymphoma (DLBCL) and various solid tumor cell lines [2] [3].
- **Induction of Rapid Apoptosis:** In DLBCL cell lines, **Avanbulin** treatment leads to a potent and rapid induction of apoptosis, observable within 24 to 48 hours of treatment [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. (BAL27862) | CAS 798577-91-0 | AbMole BioScience Avanbulin [abmole.com]
2. Avanbulin (BAL27862) | Tubulin Assembly Inhibitor [medchemexpress.com]
3. The microtubule-targeted agent lisavanbulin (BAL101553 ... [pmc.ncbi.nlm.nih.gov]
4. The Novel Tubulin Inhibitors Targeting the Colchicine-Binding ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Avanbulin (BAL27862)]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b548169#avanbulin-tubulin-assembly-ic50\]](https://www.smolecule.com/products/b548169#avanbulin-tubulin-assembly-ic50)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com